molecular formula C12H15NO B12567179 4-Anilinohex-3-en-2-one CAS No. 176171-27-0

4-Anilinohex-3-en-2-one

Cat. No.: B12567179
CAS No.: 176171-27-0
M. Wt: 189.25 g/mol
InChI Key: MIPPQOGGHKWUET-UHFFFAOYSA-N
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Description

4-Anilinohex-3-en-2-one is an organic compound characterized by the presence of an aniline group attached to a hexenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilinohex-3-en-2-one typically involves the reaction of aniline with hex-3-en-2-one under specific conditions. One common method is the nucleophilic addition of aniline to the α,β-unsaturated ketone (hex-3-en-2-one) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Anilinohex-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Anilinohex-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Anilinohex-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s amino acid residues .

Comparison with Similar Compounds

Similar Compounds

    4-Anilino-3-penten-2-one: Similar structure but with a different position of the double bond.

    4-Anilino-3-buten-2-one: Another analog with a shorter carbon chain.

Uniqueness

4-Anilinohex-3-en-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its longer carbon chain and specific positioning of the double bond and aniline group make it a versatile compound for various applications .

Properties

CAS No.

176171-27-0

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-anilinohex-3-en-2-one

InChI

InChI=1S/C12H15NO/c1-3-11(9-10(2)14)13-12-7-5-4-6-8-12/h4-9,13H,3H2,1-2H3

InChI Key

MIPPQOGGHKWUET-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)C)NC1=CC=CC=C1

Origin of Product

United States

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